6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride
Overview
Description
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolin-1-ones. This compound is characterized by the presence of a piperidine ring attached to an isoquinolin-1-one core through an oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
SAR407899 hydrochloride, also known as 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride or SAR-407899 hydrochloride, is a potent and selective inhibitor of Rho kinase (ROCK) . The primary targets of SAR407899 are human and rat-derived Rho-kinase 2 . Rho kinase is a downstream mediator of RhoA, a small G protein, and plays a crucial role in various cellular functions such as stress fiber formation, membrane ruffling, smooth muscle contraction, and cell motility .
Mode of Action
SAR407899 is an ATP-competitive Rho-kinase inhibitor . It competes with ATP for binding to the active site of Rho-kinase 2, thereby inhibiting the kinase’s activity . This inhibition leads to a decrease in the phosphorylation of myosin phosphatase, which in turn reduces stress fiber formation, smooth muscle contraction, and cell motility .
Biochemical Pathways
The inhibition of Rho-kinase by SAR407899 affects several biochemical pathways. It inhibits the RhoA-ROCK pathway, which regulates many critical cellular functions like stress fiber formation, smooth muscle contraction, cell adhesion, membrane ruffling, and cell motility . In vascular smooth muscle cells, ROCK regulates contractility and expression of cytoskeletal genes through serum response factor and myocardin-related transcription factors .
Pharmacokinetics
It is known that sar407899 is an atp-competitive inhibitor, suggesting that it may have good bioavailability and can effectively reach its target sites .
Result of Action
SAR407899 has been shown to have promising antihypertensive activity . It potently and species-independently relaxes precontracted isolated arteries of different species and different vascular beds . In vivo, it has been shown to lower blood pressure in a variety of rodent models of arterial hypertension . Moreover, SAR407899 has been found to induce penile erection in rabbits, with greater potency and longer duration of action than sildenafil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride typically involves the reaction of isoquinolin-1-one with piperidin-4-ol in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinolin-1-one core to its dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolin-1-ones, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-(piperidin-4-yloxy)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one: The parent compound without the hydrochloride salt form.
4-(piperidin-4-yloxy)isoquinolin-1(2H)-one: Similar structure but with the piperidine ring attached at a different position.
Uniqueness
6-(piperidin-4-yloxy)isoquinolin-1(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.
Properties
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNVOGVCCZNVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655294 | |
Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923262-96-8 | |
Record name | SAR-407899 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923262968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(Piperidin-4-yl)oxy]isoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAR-407899 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD9C9XVB9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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